
DNA crosslinker 4 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA crosslinker 4 (dihydrochloride): is a potent DNA minor groove binder. It has shown significant inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7 . This compound is primarily used in anticancer research due to its ability to bind to the minor groove of DNA and inhibit cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 4 (dihydrochloride) involves the preparation of pyridazin-3(2H)-one-based guanidine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as guanidine hydrochloride . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of DNA crosslinker 4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: DNA crosslinker 4 (dihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of DNA crosslinker 4 (dihydrochloride), which can be further analyzed for their biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: DNA crosslinker 4 (dihydrochloride) is used in the study of DNA interactions and binding mechanisms. It serves as a model compound for understanding the binding affinity and specificity of DNA minor groove binders .
Biology: In biological research, DNA crosslinker 4 (dihydrochloride) is used to study the effects of DNA binding on cellular processes. It is particularly useful in investigating the mechanisms of DNA damage and repair .
Medicine: The compound is extensively used in anticancer research. It has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer therapies .
Industry: In the pharmaceutical industry, DNA crosslinker 4 (dihydrochloride) is used in the development of new drugs targeting DNA. It is also employed in the production of diagnostic tools and assays for detecting DNA-binding compounds .
Wirkmechanismus
DNA crosslinker 4 (dihydrochloride) exerts its effects by binding to the minor groove of DNA. This binding interferes with the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The compound targets specific sequences within the DNA, forming stable complexes that prevent the binding of essential proteins and enzymes . This disruption of DNA processes ultimately leads to cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
DNA crosslinker 1 (dihydrochloride): Another potent DNA minor groove binder with similar inhibitory activity against cancer cells.
Psoralen: A photoactivatable DNA crosslinker that forms covalent bonds with DNA upon exposure to UV light.
Uniqueness: DNA crosslinker 4 (dihydrochloride) is unique due to its high binding affinity and specificity for the DNA minor groove. It has shown significant inhibitory activity against multiple cancer cell lines, making it a valuable tool in anticancer research . Compared to other DNA crosslinkers, it offers a balance of potency and selectivity, which is crucial for developing targeted therapies .
Eigenschaften
Molekularformel |
C16H24Cl2N8O |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H |
InChI-Schlüssel |
PMSABKWLGHMEBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



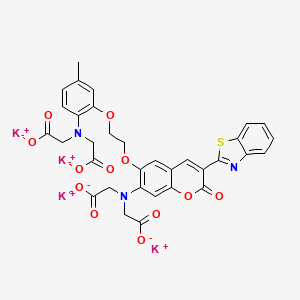

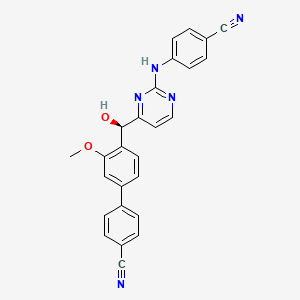
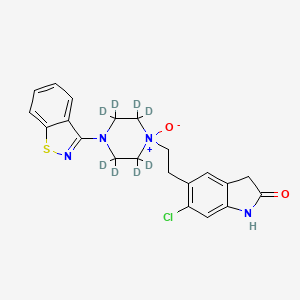
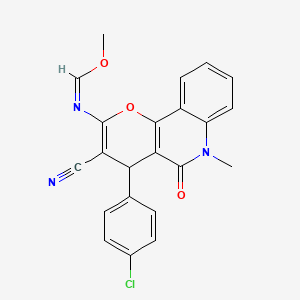


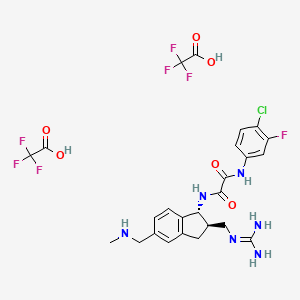

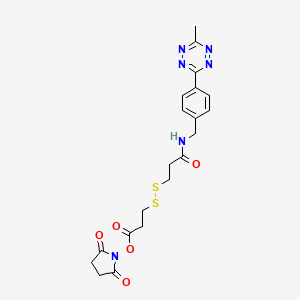


![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
